molecular formula C15H14ClNO3 B5091584 2-phenoxyethyl (3-chlorophenyl)carbamate

2-phenoxyethyl (3-chlorophenyl)carbamate

Cat. No. B5091584
M. Wt: 291.73 g/mol
InChI Key: MDYMNLXBTXRUGH-UHFFFAOYSA-N
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Description

2-phenoxyethyl (3-chlorophenyl)carbamate, also known as fenoxycarb, is a carbamate insecticide that belongs to the chemical class of N-aryl carbamates. Fenoxycarb is widely used in agriculture and public health to control pests such as mosquitoes, flies, and cockroaches. It is also used in veterinary medicine to control fleas and ticks on pets. The purpose of

Mechanism of Action

Fenoxycarb acts as a chitin synthesis inhibitor by binding to the chitin synthase enzyme, which is responsible for the synthesis of chitin in insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process and the formation of abnormal exoskeletons. Fenoxycarb also affects the reproductive system of insects by inhibiting the synthesis of ecdysone, a hormone that regulates molting and reproduction.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, which reduces its potential for bioaccumulation. However, 2-phenoxyethyl (3-chlorophenyl)carbamate can have toxic effects on non-target organisms such as bees and beneficial insects, which can have negative impacts on the ecosystem.

Advantages and Limitations for Lab Experiments

Fenoxycarb is a useful tool for studying the physiological and biochemical processes of insects. It can be used to investigate the role of chitin synthesis in insect development and reproduction, as well as the effects of hormone disruption on insect physiology. However, 2-phenoxyethyl (3-chlorophenyl)carbamate has limitations in terms of its specificity and selectivity for different insect species, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-phenoxyethyl (3-chlorophenyl)carbamate. One area of research is the development of new formulations and delivery systems that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the investigation of the molecular mechanisms of 2-phenoxyethyl (3-chlorophenyl)carbamate resistance in insect populations, which can inform the development of new insecticides with different modes of action. Finally, there is a need for more research on the ecological and environmental impacts of 2-phenoxyethyl (3-chlorophenyl)carbamate, particularly on pollinators and other beneficial insects.

Synthesis Methods

Fenoxycarb can be synthesized by reacting 3-chlorophenyl isocyanate with 2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield 2-phenoxyethyl (3-chlorophenyl)carbamate. The purity of the synthesized 2-phenoxyethyl (3-chlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Fenoxycarb has been extensively studied for its insecticidal activity against various pests. It has been shown to disrupt the development and reproduction of insects by inhibiting chitin synthesis, which is essential for the formation of their exoskeleton. Fenoxycarb has also been found to have ovicidal and larvicidal activity against mosquitoes, which makes it a promising candidate for controlling mosquito-borne diseases such as malaria and dengue fever. In addition, 2-phenoxyethyl (3-chlorophenyl)carbamate has been studied for its potential as a growth regulator in agriculture to control the population of pest insects.

properties

IUPAC Name

2-phenoxyethyl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c16-12-5-4-6-13(11-12)17-15(18)20-10-9-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYMNLXBTXRUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenoxyethyl (3-chlorophenyl)carbamate

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